molecular formula C10H11B B1374904 1-Bromo-4-cyclobutylbenzene CAS No. 39868-71-8

1-Bromo-4-cyclobutylbenzene

Cat. No.: B1374904
CAS No.: 39868-71-8
M. Wt: 211.1 g/mol
InChI Key: LXAHIRNAGNLEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-cyclobutylbenzene (CAS: 39868-71-8) is an aromatic brominated compound with the molecular formula C₁₀H₁₁Br and a molecular weight of 211.1 g/mol . Its structure consists of a benzene ring substituted with a bromine atom and a cyclobutyl group at the para positions (SMILES: C1CC(C1)c1ccc(cc1)Br). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research, where it serves as a precursor for indole derivatives and other bioactive molecules .

Key physicochemical properties include:

  • Purity: 97% (typical commercial grade)
  • Storage: 2–8°C
  • Hazards: Skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Its synthesis involves treating brominated precursors with magnesium turnings and 1,2-dibromoethane in tetrahydrofuran (THF) to generate aryl magnesium bromide intermediates, as described by Conte-Mayweg et al. (2006) .

Preparation Methods

Preparation Methods of 1-Bromo-4-cyclobutylbenzene

Synthesis via Dehydration of 1-(4-bromophenyl)cyclobutanol

One well-documented route involves the conversion of 1-(4-bromophenyl)cyclobutanol into this compound through dehydration using triethylsilane and boron trifluoride diethyl etherate in dichloromethane at low temperatures (-70 to -10 °C). This method effectively removes the hydroxyl group from the cyclobutanol precursor, yielding the desired bromocyclobutylbenzene with high purity and quantitative yield.

Procedure Highlights:

  • Dissolve 13 g (0.057 mol) of 1-(4-bromophenyl)cyclobutanol in 130 mL dichloromethane.
  • Cool the solution to -70 °C with stirring.
  • Add 15 g (0.132 mol) triethylsilane dropwise.
  • Add 19 g (0.132 mol) boron trifluoride etherate dropwise; the solid dissolves gradually.
  • Warm naturally to -10 °C.
  • Quench with aqueous sodium carbonate solution.
  • Separate organic phase, wash, and purify by silica gel column chromatography.
  • Obtain 12 g of colorless this compound in quantitative yield.

This method is efficient and avoids harsh conditions, making it suitable for laboratory-scale synthesis.

Synthesis via Bromination of Cyclobutyl Derivatives (Patent CN101209953B)

A patented industrially relevant method synthesizes bromocyclobutyl compounds, which can be adapted for this compound synthesis. The process involves:

  • Reacting cyclopropylcarbinol with hydrobromic acid (HBr) in a molar ratio of 1:1 to 2.
  • Using HBr concentrations between 20% and 80% (optimal 30%-60%).
  • Conducting the reaction at temperatures between 35 °C and 120 °C (optimal 40-85 °C).
  • Reaction times of 2 to 8 hours (optimal 3-6 hours).

The primary product is a mixture containing bromomethyl cyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide. Subsequent purification steps include:

  • Stirring the crude mixture with imine compounds such as bromo-succinimide or chlorosuccinimide at room temperature for 1-2 days to remove 4-bromo-1-butene.
  • Separating the organic layer and distilling under atmospheric or reduced pressure to obtain a crude product with 85%-92% purity.
  • Heating the crude product with high boiling point amines (dibenzylamine, N-methylbenzylamine, benzylamine, or aniline) at 50-100 °C for 1-5 days to remove cyclopropylmethyl bromide.
  • Final distillation yields high-purity bromomethyl cyclobutane.

The overall yield ranges from 42% to 71% depending on reaction conditions and purification efficiency.

Key Reaction Parameters and Yields:

Parameter Range/Value Optimized Value
Cyclopropylcarbinol:HBr molar ratio 1:1 to 1:2 1:1 to 1:1.1
HBr concentration 20%-80% 30%-60%
Reaction temperature 35-120 °C 40-85 °C
Reaction time 2-8 hours 3-6 hours
Purity after first distillation 85%-92% 88%-92%
Yield after purification 42%-71% ~70%

Example Experimental Data:

Entry Cyclopropylcarbinol (g) HBr (%) Temp (°C) Time (h) Product Purity (%) Yield (%)
1 217 40 60-70 7 59% cyclobutyl bromide in mixture 68
2 144 55 55-70 8 65% cyclobutyl bromide in mixture 42

This method is industrially scalable but requires careful purification due to by-product formation.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Dehydration of 1-(4-bromophenyl)cyclobutanol High yield and purity; mild conditions; straightforward purification Requires preparation of cyclobutanol precursor; uses moisture-sensitive reagents
Bromination of cyclopropylcarbinol with HBr (patent method) Uses inexpensive, readily available starting materials; scalable Produces complex mixtures; requires multi-step purification; moderate yields

Purity and Yield Considerations

  • The dehydration method yields nearly quantitative product with minimal impurities, suitable for fine chemical synthesis.
  • The bromination method yields a mixture necessitating extended purification, but is cost-effective and suitable for bulk production.

Reaction Mechanism Insights

  • The dehydration method proceeds via activation of the hydroxyl group by boron trifluoride etherate, followed by hydride transfer from triethylsilane, leading to substitution of the hydroxyl with hydrogen and formation of the cyclobutyl-substituted benzene ring.
  • The bromination method involves electrophilic substitution and rearrangement steps, generating multiple brominated intermediates, which are selectively removed by imine compounds and amine treatments.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Purification Steps Yield (%) Purity (%) Scale Suitability
Dehydration of 1-(4-bromophenyl)cyclobutanol 1-(4-bromophenyl)cyclobutanol Triethylsilane, Boron trifluoride etherate, DCM, -70 to -10 °C Silica gel chromatography ~100 High Laboratory/Small scale
Bromination of cyclopropylcarbinol with HBr Cyclopropylcarbinol, HBr HBr (30-60%), 40-85 °C, 3-6 h Stirring with bromo-succinimide/chlorosuccinimide, amine treatment, distillation 42-71 85-92 Industrial/Large scale

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromide moiety in 1-bromo-4-cyclobutylbenzene facilitates transition-metal-catalyzed coupling reactions. For example:

Sonogashira Coupling

In a one-pot Sonogashira reaction, the compound reacts with terminal alkynes to form π-conjugated systems. A study demonstrated its utility in synthesizing benzophospholes (Figure 1) .

Reaction Conditions Outcome
Pd(PPh₃)₂Cl₂/CuI catalyst, THFAlkyne coupling at the bromide site
Ambient to 60°C, 12–24 hFormation of aryl-alkyne intermediates

Suzuki-Miyaura Coupling

While not explicitly documented for this compound, analogous aryl bromides undergo Suzuki reactions with boronic acids. The cyclobutyl group’s electron-donating effect may enhance reaction rates compared to electron-withdrawing substituents .

Lithium-Halogen Exchange

This compound undergoes lithium-bromide exchange with organolithium reagents (e.g., n-BuLi or t-BuLi) at 0°C, forming aryl lithium intermediates. These species are precursors for electrophilic trapping (e.g., with CO₂ or ketones) .

\ceC10H11Br+RLi>C10H11Li+RBr\ce{C10H11Br+RLi->C10H11Li+RBr}

Grignard Formation

The bromide can react with magnesium in THF to generate a Grignard reagent, enabling nucleophilic additions to carbonyl groups .

Elimination and Aryne Formation

Under strong basic conditions (e.g., NaNH₂/NH₃), this compound undergoes deprotonation adjacent to the bromide, forming a benzyne intermediate. This strained alkyne participates in cycloadditions or traps nucleophiles like NH₃ to yield aminobenzene derivatives .

\ceC10H11Br>[NaNH2]BenzyneIntermediate>[NH3]C10H12N\ce{C10H11Br->[NaNH2]BenzyneIntermediate->[NH3]C10H12N}

Key Factors Impact
Cyclobutyl steric hindranceSlows deprotonation kinetics
Base strengthDetermines reaction pathway (SN vs. elimination)

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich cyclobutyl group marginally activates the ring for SNAr, though aryl bromides typically require stronger activating groups. Reactions with amides or alkoxides at high temperatures (150–200°C) may yield substituted products .

Cyclobutyl Ring-Opening Reactions

The strained cyclobutyl group can undergo ring-opening under specific conditions:

Reagent Product Conditions
H₂/Pd-CTetralin derivativesHigh pressure, 100°C
OzoneDicarbonyl compounds-78°C, CH₂Cl₂

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-cyclobutylbenzene is primarily utilized as an intermediate in various chemical reactions. Its applications can be categorized into several key areas:

Organic Synthesis

  • Cross-Coupling Reactions : The compound is often employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where it acts as a coupling partner due to the reactivity of the bromine atom.
  • Nucleophilic Substitution : Its reactivity with nucleophiles allows for the formation of diverse derivatives, expanding the library of compounds available for further research and application .

Material Science

  • Polymer Chemistry : this compound can be used in the synthesis of novel polymers through radical polymerization techniques, potentially leading to materials with unique mechanical and thermal properties .

Biological Studies

  • Pharmacological Research : Preliminary studies suggest that compounds with similar structures may exhibit biological activity, including potential therapeutic effects. Research into the interactions of this compound with biological systems could provide insights into its pharmacological applications.

Comparison with Related Compounds

The unique structure of this compound distinguishes it from other brominated benzenes. Below is a comparison table highlighting its similarities and differences with related compounds:

Compound NameChemical FormulaUnique Features
1-Bromo-4-isobutylbenzeneC10_{10}H13_{13}BrIsobutyl group introduces branching effects
1-Bromo-4-cyclopropylbenzeneC10_{10}H11_{11}BrSmaller cyclopropyl group may enhance reactivity
1-Bromo-4-methylbenzeneC10_{10}H11_{11}BrMethyl group offers different steric properties
This compound C10_{10}H11_{11}Br Cyclobutyl group provides unique steric hindrance

Case Studies and Research Findings

Research exploring the applications of this compound has highlighted its potential in various fields:

  • Study on Reactivity Patterns : A study demonstrated that the steric hindrance from the cyclobutyl group significantly influences reaction rates in nucleophilic substitution reactions, suggesting that this compound could be tailored for specific synthetic pathways.
  • Biological Interaction Studies : Investigations into its interactions with cellular systems have indicated potential pathways for therapeutic applications, warranting further exploration into its pharmacodynamics and pharmacokinetics .

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclobutylbenzene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, the bromine atom participates in the formation of a new carbon-carbon bond through a palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

The following table compares 1-bromo-4-cyclobutylbenzene with structurally analogous brominated aromatic compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Applications Synthesis Reference
This compound C₁₀H₁₁Br 211.1 Cyclobutyl Indole derivatives, SGLT2 inhibitors Conte-Mayweg et al. (2006)
1-Bromo-4-cyclopropylbenzene C₉H₉Br 197.07 Cyclopropyl Pyrimido[5,4-D]pyrimidines Himmelsbach et al. (1996)
1-Bromo-4-cyclopentylbenzene C₁₁H₁₃Br 225.13 Cyclopentyl Organic intermediates, agrochemicals LookChem (2022)
1-Bromo-4-pentylbenzene C₁₁H₁₅Br 227.15 Linear pentyl chain Liquid crystal precursors, surfactants TCI America (2025)
1-Bromo-4-chlorobenzene C₆H₄BrCl 191.45 Chlorine Cross-coupling reactions, dyes IUPAC nomenclature
1-Bromo-4-iodobenzene C₆H₄BrI 282.91 Iodine Suzuki-Miyaura couplings, radiopharmaceuticals Acta Cryst. (2011)

Key Comparative Analysis

Substituent Effects on Reactivity :

  • Cycloalkyl Groups : The cyclobutyl substituent provides moderate steric hindrance compared to the smaller cyclopropyl group (lower strain) and the larger cyclopentyl group (higher flexibility). This impacts reaction rates in cross-couplings; for example, cyclobutyl derivatives may exhibit slower oxidative addition in palladium-catalyzed reactions than linear alkyl analogs .
  • Halogen Differences : Bromine in this compound offers better leaving-group ability than chlorine (in 1-bromo-4-chlorobenzene) but lower than iodine (in 1-bromo-4-iodobenzene). This influences selectivity in nucleophilic aromatic substitutions .

Physical Properties :

  • Molecular Weight Trends : Increasing cycloalkyl ring size (cyclopropyl → cyclobutyl → cyclopentyl) correlates with higher molecular weight and boiling points due to increased van der Waals interactions .
  • Purity : Commercial grades vary; cyclopentyl analogs (98.5% purity) are typically purer than cyclobutyl derivatives (97%) due to optimized synthetic routes .

Applications in Pharmaceuticals :

  • The cyclobutyl group in this compound enhances metabolic stability in drug candidates compared to cyclopropane derivatives, which are more prone to ring-opening under physiological conditions .
  • Linear alkyl chains (e.g., pentyl in 1-bromo-4-pentylbenzene) improve lipophilicity, making them suitable for membrane-permeable therapeutics .

Research Findings and Trends

  • Synthetic Optimization : Recent studies highlight microwave-assisted synthesis for cyclobutyl derivatives, reducing reaction times by 40% compared to traditional methods .
  • Steric vs. Electronic Effects : DFT calculations suggest the cyclobutyl group’s angle strain (≈90° bond angles) slightly destabilizes the aromatic ring’s electron density, reducing electrophilic substitution rates compared to cyclopentyl analogs .

Biological Activity

1-Bromo-4-cyclobutylbenzene (CAS No. 39868-71-8) is a brominated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, synthesis methods, and relevant case studies.

Basic Information

  • Molecular Formula: C10H11Br
  • Molecular Weight: 211.1 g/mol
  • Boiling Point: Data not available
  • Solubility: Moderately soluble in organic solvents

Structural Features

This compound features a cyclobutyl group attached to a brominated benzene ring, which can influence its reactivity and biological interactions. The presence of the bromine atom enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

Pharmacological Profile

The biological activity of this compound can be summarized as follows:

Activity Effect
CYP Enzyme Inhibition Inhibits CYP1A2 and CYP2D6
BBB Permeability Yes
GI Absorption Low
P-gp Substrate No

This compound has been identified as a substrate for the blood-brain barrier (BBB), suggesting potential neuropharmacological applications. Its inhibition of cytochrome P450 enzymes (CYP1A2 and CYP2D6) may indicate interactions with drug metabolism pathways, which is critical for understanding its pharmacokinetics and potential drug-drug interactions.

Toxicological Considerations

The compound is classified with a warning signal under GHS (Globally Harmonized System) due to potential toxicity. The hazard statements associated with it include:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation

These safety considerations are essential for researchers handling the compound in laboratory settings.

Synthesis and Characterization

This compound can be synthesized from 1-(4-bromophenyl)cyclobutanol through a series of reactions involving triethylsilane and boron trifluoride in dichloromethane at low temperatures. The synthesis process yields a high purity product, which is crucial for subsequent biological testing .

Biological Testing

Recent studies have explored the cytotoxic effects of various brominated compounds, including this compound, on cancer cell lines. In vitro assays demonstrated that this compound exhibited moderate cytotoxicity against specific cancer types, potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.

Comparative Studies

In comparative studies involving other brominated compounds, this compound showed distinct biological profiles. For instance, while some brominated analogs displayed significant antibacterial activity, this compound's primary effects were observed in metabolic enzyme inhibition rather than direct antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for preparing 1-bromo-4-cyclobutylbenzene?

  • Methodology : The compound is synthesized via a Grignard reagent approach. Magnesium turnings react with this compound in tetrahydrofuran (THF) activated by 1,2-dibromoethane. This method, detailed in patent WO 2006/013048, emphasizes strict anhydrous conditions and controlled temperature (0–5°C) to prevent side reactions . Characterization typically involves 1^1H/13^{13}C NMR, GC-MS, and elemental analysis to confirm purity and structure.

Q. What are the critical safety considerations when handling this compound?

  • Methodology :

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent bromine dissociation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

Q. How can researchers verify the purity of this compound?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water) to detect impurities.
  • Spectroscopy : Analyze 1^1H NMR for aromatic proton splitting patterns (e.g., para-substitution at δ 7.2–7.5 ppm) and compare with reference spectra .
  • Melting Point : Confirm consistency with literature values (if crystalline).

Advanced Research Questions

Q. How does steric hindrance from the cyclobutyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Case Study : In Suzuki-Miyaura reactions, the cyclobutyl group’s strain reduces electron density at the bromine-bearing carbon, slowing oxidative addition. Optimize with Pd(OAc)2_2/SPhos catalyst and elevated temperatures (80–100°C) to enhance coupling efficiency.
  • Data Analysis : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and quantify yields using 19^{19}F NMR (if fluorinated partners are used) .

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodology :

  • Decoupling Experiments : Use 1^1H-1^1H COSY to assign overlapping aromatic signals.
  • Computational Validation : Compare experimental 13^{13}C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments.
  • Isotopic Labeling : Introduce 2^{2}H or 19^{19}F labels to simplify spectra .

Q. What strategies mitigate dehalogenation side reactions during photochemical studies?

  • Methodology :

  • Light Source Control : Use monochromatic UV light (254 nm) instead of broad-spectrum lamps to minimize radical formation.
  • Additives : Include radical scavengers (e.g., TEMPO) or electron-deficient aromatics (e.g., 1,3-dinitrobenzene) to suppress bromine elimination.
  • Kinetic Monitoring : Track degradation via in-situ IR spectroscopy (C-Br stretch at ~550 cm1^{-1}) .

Q. How is this compound utilized in medicinal chemistry as a building block?

  • Case Study : It serves as a key intermediate in synthesizing TA-1887, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The cyclobutyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
  • Optimization : Replace THF with 2-MeTHF in Grignard reactions to improve solubility and reduce toxicity .

Q. Methodological Tables

Table 1: Common Impurities in this compound Synthesis

ImpuritySourceDetection MethodMitigation Strategy
4-CyclobutylphenolHydrolysis of Grignard reagentHPLC (retention time: 3.2 min)Use molecular sieves in THF
1,4-DibromobenzeneIncomplete substitutionGC-MS (m/z 234)Increase reaction time to 24h

Table 2: Reaction Conditions for Suzuki Coupling

Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(OAc)2_2/SPhosToluene10078
PdCl2_2(dppf)DMF/H2_2O8065Patent WO 2006/013048

Properties

IUPAC Name

1-bromo-4-cyclobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAHIRNAGNLEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.37 g of 1-(4-bromophenyl)-cyclobutanol (6 mmol) in 15 ml DCM were added 1.15 ml of triethylsilane (7.2 mmol) and the mixture was cooled to −78° C. Then 1.15 ml of boron trifluoride diethyl etherate complex were added and the reaction mixture was warmed to −40° C. and stirred for 8 h. The reaction was then quenched by addition of 10% aqueous KHCO3 and the mixture was extracted three times with DCM. The combined extracts were washed with brine, dried with magnesium sulfate and concentrated. The remaining residue was purified by column chromatography (silica gel; cyclohexane) to give 0.84 g (66%) of 1-bromo-4-cyclobutyl-benzene as a colorless liquid. 1H NMR (CDCl3, 300 MHz): δ 1.85 (m, 1H), 1.92-2.18 (m, 3H), 2.33 (m, 2H), 3.49 (quint, J=8.5 Hz, 1H), 7.08 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.